3-((Tetrahydrofuran-2-yl)methoxy)isonicotinonitrile
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Overview
Description
3-((Tetrahydrofuran-2-yl)methoxy)isonicotinonitrile is an organic compound that features a tetrahydrofuran ring attached to an isonicotinonitrile moiety through a methoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Tetrahydrofuran-2-yl)methoxy)isonicotinonitrile typically involves the reaction of tetrahydrofuran derivatives with isonicotinonitrile under specific conditions. One common method includes the use of a base-catalyzed reaction where tetrahydrofuran-2-methanol is reacted with isonicotinonitrile in the presence of a suitable base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-((Tetrahydrofuran-2-yl)methoxy)isonicotinonitrile can undergo various chemical reactions, including:
Oxidation: The tetrahydrofuran ring can be oxidized to form lactones or other oxygenated derivatives.
Reduction: The nitrile group can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Lactones or carboxylic acids.
Reduction: Amines or amides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((Tetrahydrofuran-2-yl)methoxy)isonicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-((Tetrahydrofuran-2-yl)methoxy)isonicotinonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tetrahydrofuran ring and nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy tetrahydrofuran: A related compound with a methoxy group attached to the tetrahydrofuran ring.
Tetrahydrofuran-3-yl derivatives: Compounds with various functional groups attached to the tetrahydrofuran ring.
Isonicotinonitrile derivatives: Compounds with different substituents on the isonicotinonitrile moiety
Uniqueness
3-((Tetrahydrofuran-2-yl)methoxy)isonicotinonitrile is unique due to the combination of the tetrahydrofuran ring and isonicotinonitrile moiety, which imparts specific chemical and biological properties
Properties
IUPAC Name |
3-(oxolan-2-ylmethoxy)pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-6-9-3-4-13-7-11(9)15-8-10-2-1-5-14-10/h3-4,7,10H,1-2,5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WINCCZDLSPROAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=C(C=CN=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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